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Compound of Interest

Compound Name: 1H-indole-6-carbaldehyde

Cat. No.: B015419 Get Quote

Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry and materials science,

forming the core of numerous natural products, pharmaceuticals, and functional organic

materials. The strategic functionalization of the indole ring allows for the fine-tuning of

molecular properties, making indole derivatives a subject of intense research. Among the

various functionalized indoles, 1H-indole-6-carbaldehyde has emerged as a particularly

valuable and versatile building block. Its aldehyde functionality serves as a reactive handle for

a wide array of chemical transformations, providing access to a diverse range of more complex

molecular architectures.

This in-depth technical guide provides a comprehensive overview of 1H-indole-6-
carbaldehyde as a pivotal intermediate in organic synthesis. We will delve into its synthesis,

explore its reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions, and

highlight the applications of its derivatives, particularly in the realm of drug discovery. This

guide is intended for researchers, scientists, and drug development professionals seeking to

leverage the synthetic potential of this important molecule.

Physicochemical Properties and Spectroscopic
Data
1H-indole-6-carbaldehyde is typically an orange-brown crystalline powder.[1] A summary of its

key physicochemical properties is provided in the table below.
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Property Value Reference

Molecular Formula C₉H₇NO [2]

Molecular Weight 145.16 g/mol [2]

Melting Point 124-132 °C [3]

Appearance
Orange-brown crystalline

powder
[3]

CAS Number 1196-70-9 [3]

Spectroscopic analysis is crucial for the characterization of 1H-indole-6-carbaldehyde and its

derivatives. The key spectroscopic features are:

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region

corresponding to the protons on the indole ring, and a distinct singlet for the aldehyde

proton, typically found at around 9.9-10.0 ppm. The proton on the nitrogen atom of the indole

ring usually appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl

carbon of the aldehyde group at approximately 185-195 ppm, in addition to the signals for

the carbon atoms of the indole ring.

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O

stretching vibration of the aldehyde group, typically in the range of 1650-1700 cm⁻¹. A broad

absorption band corresponding to the N-H stretching vibration of the indole ring is also

expected around 3200-3400 cm⁻¹.

Synthesis of 1H-Indole-6-carbaldehyde
A common and efficient method for the synthesis of indole-6-carbaldehydes is the Vilsmeier-

Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. While the

Vilsmeier-Haack reaction on unsubstituted indole preferentially occurs at the C3 position, the

formylation of appropriately substituted precursors can direct the reaction to other positions on

the benzene ring. For the synthesis of 1H-indole-6-carbaldehyde, a common starting material

is a 6-substituted indole that can be converted to the aldehyde. A plausible synthetic route
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involves the formylation of a 6-methylindole precursor, followed by oxidation, or the formylation

of a 6-haloindole followed by nucleophilic substitution or metal-catalyzed cross-coupling. A

representative one-pot synthesis of a related 6-substituted indole-3-carbaldehyde from 2,5-

dimethylaniline is described in the literature, showcasing the utility of the Vilsmeier-Haack

reaction in constructing such scaffolds.[4]

Conceptual Synthetic Workflow
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Caption: Conceptual workflow for the synthesis of 1H-indole-6-carbaldehyde.

1H-Indole-6-carbaldehyde in Carbon-Carbon Bond
Forming Reactions
The aldehyde group of 1H-indole-6-carbaldehyde is a versatile functional handle for the

construction of carbon-carbon bonds, enabling the extension of the carbon skeleton and the

synthesis of a wide variety of derivatives.

The Wittig Reaction: Synthesis of Stilbene Analogs
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from

aldehydes or ketones and phosphorus ylides (Wittig reagents).[1] This reaction is particularly

valuable for the synthesis of stilbene derivatives, which are known for their diverse biological

activities.[5] The reaction of 1H-indole-6-carbaldehyde with a benzylphosphonium ylide

provides a direct route to 6-(2-phenylethenyl)-1H-indole, a stilbene analog with the indole

nucleus.

Step 1: Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask

equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon),
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benzyltriphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous

tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A strong base, such

as n-butyllithium (1.1 equivalents, as a solution in hexanes), is added dropwise to the

suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1

hour, during which time the color of the solution typically turns deep red or orange, indicating

the formation of the ylide.

Step 2: Wittig Reaction: The solution of the freshly prepared ylide is cooled back to 0 °C. A

solution of 1H-indole-6-carbaldehyde (1.0 equivalent) in anhydrous THF is added dropwise

to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred

overnight.

Step 3: Workup and Purification: The reaction is quenched by the addition of a saturated

aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel

and extracted with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is then purified by column chromatography on silica gel to afford the desired 6-(2-

phenylethenyl)-1H-indole.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the

carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then

collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic

driving force for the reaction. The stereochemical outcome of the Wittig reaction (i.e., the ratio

of E/Z isomers of the alkene) is influenced by the nature of the ylide, the aldehyde, and the

reaction conditions. For the synthesis of stilbenes, the trans (E) isomer is often the major

product due to its greater thermodynamic stability.[6]

Wittig Reaction Mechanism

1H-Indole-6-carbaldehyde

Oxaphosphetane
Intermediate+ Ylide

Phosphorus Ylide

6-Vinylindole Derivative

[2+2] Cycloelimination

Triphenylphosphine Oxide
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Caption: Simplified mechanism of the Wittig reaction.

The Knoevenagel Condensation: Access to Electron-
Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to

a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double

bond.[7] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which

are valuable intermediates in various synthetic transformations and often exhibit interesting

biological activities.

Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, 1H-
indole-6-carbaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) are dissolved in a

suitable solvent, such as ethanol or acetonitrile.

Step 2: Catalysis: A catalytic amount of a weak base, such as piperidine or L-proline, is

added to the solution.[7] The use of an organocatalyst like L-proline is often preferred due to

its environmentally benign nature.

Step 3: Reaction and Workup: The reaction mixture is stirred at room temperature or gently

heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer

chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product

often precipitates out of the solution. The solid product is collected by filtration, washed with

a cold solvent (e.g., ethanol or water), and dried to give the desired 2-((1H-indol-6-

yl)methylene)malononitrile. Further purification can be achieved by recrystallization if

necessary.

The Knoevenagel condensation is initiated by the deprotonation of the active methylene

compound by the basic catalyst to form a resonance-stabilized carbanion. This carbanion then

acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an alkoxide

intermediate. Protonation of the alkoxide followed by dehydration yields the final α,β-

unsaturated product. The choice of catalyst is critical; a weak base is generally used to avoid

self-condensation of the aldehyde.[7]
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Knoevenagel Condensation Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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